molecular formula C25H42O11S B611439 Tos-PEG7-CH2CO2tBu CAS No. 1530777-90-2

Tos-PEG7-CH2CO2tBu

Cat. No.: B611439
CAS No.: 1530777-90-2
M. Wt: 550.66
InChI Key: OIPLDSHYHFUPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tos-PEG7-CH2CO2tBu is a polyethylene glycol (PEG) derivative containing a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .

Scientific Research Applications

Tos-PEG7-CH2CO2tBu has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.

    Medicine: Employed in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

    Industry: Utilized in the production of functionalized materials and coatings

Safety and Hazards

Tos-PEG7-CH2CO2tBu is not classified as a hazard . In case of skin contact, it’s recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tos-PEG7-CH2CO2tBu is synthesized through a multi-step process involving the attachment of a tosyl group and a t-butyl ester to a PEG chain. The hydrophilic PEG spacer is introduced to enhance solubility in aqueous media. The t-butyl protected carboxyl group is added to allow for deprotection under acidic conditions, facilitating further conjugation reactions .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions. The process typically includes purification steps such as column chromatography to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

Tos-PEG7-CH2CO2tBu undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tos-PEG7-CH2CO2tBu is unique due to its balanced PEG spacer length, which provides optimal solubility and reactivity. The presence of both the tosyl group and the t-butyl ester allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O11S/c1-22-5-7-23(8-6-22)37(27,28)35-20-19-33-16-15-31-12-11-29-9-10-30-13-14-32-17-18-34-21-24(26)36-25(2,3)4/h5-8H,9-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPLDSHYHFUPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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